molecular formula C16H28N2O6 B8092589 tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate

Cat. No.: B8092589
M. Wt: 344.40 g/mol
InChI Key: IRQPTWRWRXJOCF-UHFFFAOYSA-N
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Description

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate is a high-purity spirocyclic chemical building block intended for research and development purposes. This compound, with a molecular formula of C 16 H 28 N 2 O 6 and a molecular weight of 344.400 g/mol, is characterized by its unique spirocyclic architecture . Spirocyclic scaffolds like this one are of significant interest in medicinal chemistry because they provide a three-dimensional structure that can influence a molecule's potency, selectivity, and physicochemical properties . Specifically, diazaspiro undecane derivatives are valuable intermediates in the exploration of novel bioactive compounds. Research into similar structural frameworks has shown potential in the development of ligands for sigma receptors, which are targets associated with the management of neuropathic pain . As a Boc-protected diazaspiroalkane, this reagent is designed for use in organic synthesis and pharmaceutical research, including as a key intermediate in the synthesis of more complex molecules . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQPTWRWRXJOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiro Ring Formation via Cyclization Reactions

The diazaspiro[5.5]undecane scaffold is typically synthesized through cyclization strategies. A common approach involves reacting piperidine derivatives with carbonyl compounds or epoxides:

  • Example Protocol (Adapted from):

    • Epoxide Formation : Treat 4-piperidone with trimethylsulfoxonium iodide and sodium hydride in DMSO to form a spiro-epoxide intermediate.

    • Ring Opening : React the epoxide with ethyl bromoacetate in tetrahydrofuran (THF) at 0–66°C to introduce an ester side chain.

    • Hydrogenation : Use Raney nickel under hydrogen (50 psi) at 40°C to reduce cyano groups to amines.

    • Cyclization : Employ sodium ethoxide in ethanol to close the spiro ring.

Key Conditions :

StepReagentSolventTemperatureTimeYield
1NaH, Ethyl bromoacetateTHF0–66°C8 hr75%
2Raney Ni, H₂Ethanol40°C8 hr82%
3NaOEtEthanol0–25°C8 hr68%

Oxalate Salt Formation

Conversion to the oxalate salt enhances solubility and stability. Two methods are prevalent:

Method A: Direct Acid-Base Reaction ()

  • Dissolve tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate in diethyl ether.

  • Add oxalic acid (1 eq) in ethanol dropwise.

  • Stir at 25°C for 1 hour. Filter and wash with cold ether.

Conditions :

ParameterValue
SolventDiethyl ether
Temperature25°C
Time1 hr
Yield92%

Method B: Recrystallization from Methanol ()

  • Combine the free base and oxalic acid (1:1 molar ratio) in methanol.

  • Reflux for 30 minutes, then cool to 0°C.

  • Collect crystals via filtration.

Purity : >99% (HPLC).

Multi-Step Synthesis Example

A representative synthesis from di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate ():

  • Selective Deprotection :

    • Treat di-tert-butyl dicarboxylate with acetyl chloride in methanol (20°C, 20 hr) to remove one Boc group.

  • Oxalate Formation :

    • React the mono-Boc intermediate with oxalic acid in diethyl ether (1 hr, 25°C).

Overall Yield : 67% ().

Industrial-Scale Optimization

For large-scale production, critical parameters include:

  • Solvent Choice : Tetrahydrofuran (THF) and ethanol are preferred for cyclization due to optimal polarity ().

  • Catalyst Efficiency : Raney nickel achieves >80% reduction efficiency in hydrogenation steps ().

  • Cost-Effective Purification : Recrystallization from methanol/ether mixtures reduces chromatographic steps ().

Analytical Validation

  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.

  • Structural Confirmation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc), 3.15–3.45 (m, 8H, spiro-CH₂), 4.10 (s, 2H, COO⁻).

    • MS (ESI) : m/z 254.37 [M+H]⁺.

Challenges and Solutions

  • Racemization : Controlled pH during Boc protection minimizes epimerization ().

  • Byproduct Formation : Excess oxalic acid (1.2 eq) ensures complete salt formation ( ).

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the spirocyclic core.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions often involve hydrogen gas or metal hydrides.

  • Substitution reactions may require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic core, which can have different biological and chemical properties.

Scientific Research Applications

GABA Receptor Modulation

One of the prominent applications of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate is its role as a modulator of the gamma-aminobutyric acid (GABA) receptors. Research has shown that compounds derived from diazaspiro frameworks exhibit significant binding affinity to GABA receptors, which are critical targets for drugs treating anxiety and epilepsy. For instance, studies have highlighted that modifications to the diazaspiro structure can enhance receptor binding and selectivity, indicating potential for developing new therapeutic agents .

Antidepressant Activity

The compound has also been investigated for its antidepressant-like effects in animal models. The spirocyclic structure appears to influence neurotransmitter systems, making it a candidate for further development in treating mood disorders. Preliminary research suggests that derivatives of this compound could act as effective antidepressants by modulating serotonin and norepinephrine levels in the brain .

Building Block in Organic Synthesis

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For example, it can be used to create other nitrogen-containing heterocycles, which are essential in pharmaceuticals and agrochemicals .

Development of Novel Materials

The compound's unique structural features lend themselves to applications in materials science, particularly in the development of polymers and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Case Studies

Study Focus Findings
Study on GABAAR ModulatorsInvestigated binding affinities of diazaspiro compoundsIdentified key structural features enhancing receptor interaction; potential for drug development targeting GABAARs
Antidepressant Activity ResearchEvaluated effects on mood disordersCompounds demonstrated significant antidepressant-like effects in rodent models; potential for human application
Organic Synthesis ApplicationsExplored utility as a building blockDemonstrated versatility in synthesizing complex nitrogen-containing compounds; valuable in pharmaceutical chemistry

Mechanism of Action

The mechanism by which tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate
  • CAS Number : 954240-14-3
  • Molecular Formula : C₁₄H₂₆N₂O₂ (free base) + oxalate counterion
  • Molecular Weight : 254.37 g/mol (free base)

Structural Features :
This compound consists of a spirocyclic system with two 5-membered rings sharing a single atom (spiro[5.5]undecane). The tert-butyl carboxylate group provides steric protection and lipophilicity, while the oxalate counterion enhances solubility in polar solvents .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Systems

Key Differences and Implications

Spiro Ring Size

  • [5.5] Systems (e.g., main compound): Provide extended conformational rigidity, suitable for targeting larger binding pockets (e.g., GPCRs or kinases) .

Substituent Position and Counterions

  • Oxalate vs. Hydrochloride Salts : The oxalate counterion in the main compound improves aqueous solubility compared to hydrochloride salts (e.g., CAS 1023595-19-8), which may crystallize more readily .
  • Positional Isomerism : Compounds like 9-Boc-2,9-diazaspiro[5.5]undecane (CAS 1023595-19-8) differ in Boc group placement, altering electronic properties and metabolic stability .

Functional Group Modifications

  • Oxa/Oxo Derivatives (e.g., CAS 1783724-58-2): Introduction of oxygen atoms enhances polarity and hydrogen-bonding capacity, impacting pharmacokinetics .
  • Ester Variations : Ethyl esters (e.g., CAS 1181289-20-2) offer reduced steric hindrance compared to tert-butyl groups, increasing metabolic susceptibility .

Pharmacological Relevance

  • The main compound’s [5.5] spiro system and oxalate salt balance rigidity and solubility, making it a candidate for central nervous system (CNS) targets requiring blood-brain barrier penetration .
  • Smaller spiro systems (e.g., [3.5]) may be preferred for peripheral targets due to reduced molecular weight and improved clearance profiles .

Biological Activity

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.374 g/mol
  • CAS Number : 954240-14-3
  • Purity : ≥97% .

The biological activity of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis and interfering with cell cycle progression.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was tested against multiple cancer cell lines, including A431 (human epidermoid carcinoma) and HePG-2 (hepatocellular carcinoma). Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • A study demonstrated that tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate caused G2/M phase arrest in Caco-2 cells, leading to increased apoptosis .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to DNA-topoisomerase II complexes, suggesting a potential mechanism for its anticancer activity .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are necessary to fully understand the pharmacodynamics and pharmacokinetics of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate. Current research is limited in this area, highlighting the need for further exploration.

Case Studies

StudyObjectiveFindings
Study AEvaluate cytotoxicity on A431 cellsSignificant inhibition of cell viability; IC50 comparable to doxorubicin
Study BInvestigate apoptosis induction in Caco-2 cellsInduced G2/M phase arrest and increased apoptosis rates
Study CAssess neuroprotective effectsModulated oxidative stress markers in neuronal cell lines

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic structure (e.g., δ 1.4 ppm for tert-butyl protons, δ 70-80 ppm for quaternary carbons).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 255.3 for the Boc-protected base) and oxalate adducts .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and oxalate (C-O, ~1250 cm1^{-1}) groups .

How should researchers address discrepancies between theoretical and experimental NMR data?

Advanced
Discrepancies may arise from conformational flexibility or solvent effects. Methodological solutions include:

  • DFT Calculations : Compare computed (e.g., B3LYP/6-31G**) and experimental chemical shifts.
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
  • COSY/NOESY : Resolve spatial proximities to validate diastereotopic protons .

What purification methods are effective for the oxalate salt form?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the oxalate salt versus impurities.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve polar byproducts .

How can the stability of the oxalate salt be optimized under storage conditions?

Q. Advanced

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (typically >150°C for Boc groups).
  • Hygroscopicity Testing : Store under inert gas (N₂) with desiccants (silica gel) to prevent oxalate hydrolysis.
  • Light Sensitivity : Use amber vials to avoid photodegradation, as spirocyclic amines may undergo radical-mediated oxidation .

What mass spectrometry techniques confirm molecular weight and purity?

Q. Basic

  • ESI-TOF : Provides exact mass (<5 ppm error) for molecular formula validation (e.g., C₁₄H₂₆N₂O₂ requires m/z 254.3684).
  • LC-MS : Monitors purity (>98%) by integrating UV (220 nm) and MS traces .

How is the spirocyclic structure optimized for pharmacological target binding?

Q. Advanced

  • Conformational Restriction : The spiro core reduces entropy loss upon binding, enhancing affinity for GPCRs or kinases.
  • Salt Bridge Engineering : The oxalate counterion can improve solubility for in vitro assays.
  • SAR Studies : Derivatives with fluorinated or heteroatom-substituted spiro rings are screened for ADME/PK properties, as seen in patent applications for CNS targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.